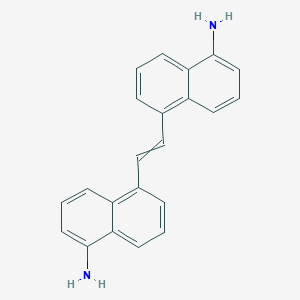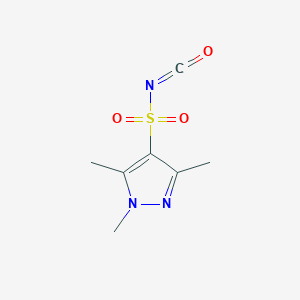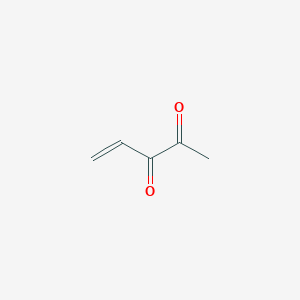
N-(2-Methylpropyl)heptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)heptan-1-amine is a primary amine characterized by the presence of an amino group attached to a heptane chain with a 2-methylpropyl substituent Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. For example, using 1-bromoheptane and 2-methylpropylamine, the reaction proceeds as follows[ \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{NH}_2 + \text{HBr} ]
Reduction of Nitriles: Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4). The nitrile is reduced to the corresponding amine[ \text{R-CN} + 4[\text{H}] \rightarrow \text{R-CH}_2\text{NH}_2 ]
Industrial Production Methods
Industrial production often involves the use of catalytic hydrogenation of nitriles or the Gabriel synthesis, which involves the alkylation of phthalimide followed by hydrolysis to yield the primary amine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Primary amines can be oxidized to form nitriles or amides. For example, oxidation with potassium permanganate (KMnO4) can yield the corresponding nitrile.
Reduction: Reduction reactions typically involve the conversion of nitriles to amines using reducing agents like LiAlH4.
Substitution: Amines can undergo nucleophilic substitution reactions where the amino group acts as a nucleophile. For example, reacting with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitriles, amides.
Reduction: Primary amines.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
N-(2-Methylpropyl)heptan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.
Comparison with Similar Compounds
Similar Compounds
N-Propylheptan-1-amine: Similar structure but lacks the 2-methylpropyl substituent.
N-Ethylheptan-1-amine: Contains an ethyl group instead of a 2-methylpropyl group.
N-Methylheptan-1-amine: Contains a methyl group instead of a 2-methylpropyl group.
Uniqueness
N-(2-Methylpropyl)heptan-1-amine is unique due to the presence of the 2-methylpropyl substituent, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other primary amines, making it valuable for specific applications.
Properties
CAS No. |
90105-57-0 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N-(2-methylpropyl)heptan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-5-6-7-8-9-12-10-11(2)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
LAXKUQFUEFSWSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)


![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)




![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)


